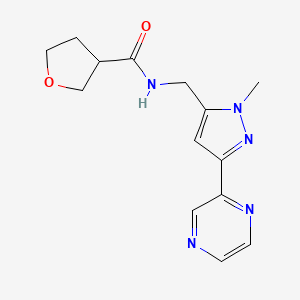

4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine” is a complex organic molecule that contains two pyridine rings and one pyrimidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and contains two nitrogen atoms at positions 1 and 3 of the six-member ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, 2-Chloropyrimidine has a boiling point of 75-76 °C/10 mmHg and a melting point of 63-66 °C .Scientific Research Applications

Nonlinear Optical Properties and Structural Analysis

Pyrimidine derivatives, including those similar to 4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine, have been studied for their nonlinear optical (NLO) properties due to the significance of the pyrimidine ring found in DNA and RNA. These compounds are essential in medicine and NLO fields, with research indicating their potential for optoelectronic applications. The structural parameters, electronic properties, and NLO characteristics of thiopyrimidine derivatives have been investigated through density functional theory (DFT) and time-dependent DFT (TDDFT), showing promising results for high-tech applications (Hussain et al., 2020).

Molecular Interactions and Synthesis Techniques

Investigations into the non-covalent interactions within pyrimidine derivatives have led to the synthesis of new compounds through various chemical reactions. These studies provide insights into the hydrogen bonds, van der Waals interactions, and other molecular interactions that contribute to the stability and reactivity of these compounds. This research is fundamental for understanding the chemical behavior of pyrimidine derivatives and developing new synthetic routes for potential pharmaceutical applications (Zhang et al., 2018).

Optoelectronic Applications

Another area of application is in the development of new classes of heteroleptic Ir(III) metal complexes assembled using pyridyl pyrimidine cyclometalates for optoelectronic devices. These complexes exhibit significant NLO properties and are being explored for their potential in high-performance sky-blue- and white-emitting OLEDs. The study of these materials contributes to the advancement of OLED technology and the exploration of new materials for electronic and photonic devices (Chang et al., 2013).

properties

IUPAC Name |

4-(2-chloropyridin-3-yl)-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4/c15-13-11(4-2-7-17-13)12-5-8-18-14(19-12)10-3-1-6-16-9-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABIBJAGQYBBCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2998734.png)

![9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2998735.png)

![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2998737.png)

![N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2998739.png)

![2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile](/img/structure/B2998747.png)

![1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998755.png)